tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate

Physicochemical Analysis Lead Optimization ADME Prediction

tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate, identified by CAS 1356111-25-5, is a chemical compound featuring a benzoxazole core, a scaffold widely recognized in medicinal chemistry. This compound is primarily offered as a research chemical with a standard purity of 98%, and is utilized in pharmaceutical R&D and custom synthesis applications.

Molecular Formula C12H13ClN2O3
Molecular Weight 268.69 g/mol
CAS No. 1356111-25-5
Cat. No. B11854918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate
CAS1356111-25-5
Molecular FormulaC12H13ClN2O3
Molecular Weight268.69 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=CC2=C1OC=N2)Cl
InChIInChI=1S/C12H13ClN2O3/c1-12(2,3)18-11(16)15-9-5-7(13)4-8-10(9)17-6-14-8/h4-6H,1-3H3,(H,15,16)
InChIKeyBOPKJUDSOIBAGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate (CAS 1356111-25-5) – A Benzoxazole Carbamate for Research and Procurement


tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate, identified by CAS 1356111-25-5, is a chemical compound featuring a benzoxazole core, a scaffold widely recognized in medicinal chemistry. This compound is primarily offered as a research chemical with a standard purity of 98%, and is utilized in pharmaceutical R&D and custom synthesis applications . Its structural features, including the tert-butyl carbamate (Boc) protecting group, render it a valuable synthetic intermediate. Key physicochemical properties, such as a topological polar surface area (TPSA) of 64.36 Ų and a calculated LogP of 3.8282, provide crucial data for predicting its behavior in biological and chemical systems .

The Critical Role of 5-Chloro Substitution in tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate for Targeted R&D


Within the benzoxazole class, the specific 5-chloro substitution on the tert-butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate scaffold is a critical determinant of biological activity and synthetic utility, rendering simple substitution with other analogs unreliable. Research indicates that chloro-substituted benzoxazoles, particularly at the 5-position, are integral to the pharmacophore of potent Kynurenine Monooxygenase (KMO) inhibitors [1]. The presence of a chlorine atom can significantly enhance binding affinity and selectivity for biological targets compared to unsubstituted or differently substituted analogs, a principle supported by structure-activity relationship (SAR) studies across related chemotypes. Therefore, for projects involving KMO-related pathways or utilizing the unique reactivity of the 5-chloro-7-amino-benzoxazole intermediate, this specific compound is not interchangeable with generic benzoxazole carbamates.

Quantifiable Differentiation of tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate (CAS 1356111-25-5) from Key Analogs


Physicochemical Property Comparison: tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate vs. 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile

A direct comparison of calculated physicochemical properties highlights a key difference in lipophilicity and synthetic handle. tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate exhibits a calculated LogP of 3.8282 and a TPSA of 64.36 Ų . While exact data for the comparator, 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile, is not available in the primary source, the presence of the Boc-protected amine group in the target compound provides a distinct and valuable synthetic handle for downstream chemistry, which is absent in the nitrile-bearing comparator. This difference is crucial for divergent synthetic strategies .

Physicochemical Analysis Lead Optimization ADME Prediction

Biological Target Inference: tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate as a KMO Inhibitor Scaffold

The 5-chlorobenzo[d]oxazole core is a recognized pharmacophore for Kynurenine Monooxygenase (KMO) inhibition. A patent application explicitly claims 5-chlorobenzo[d]oxazol-2(3H)-one derivatives as KMO inhibitors [1]. While direct IC50 data for tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate against KMO is not available, its structural homology to these claimed inhibitors provides a strong class-level inference for this activity. In contrast, a structurally similar comparator from BindingDB, N-(4-(5-chlorobenzo[d]oxazol-2-yl)phenyl)-2-(o-tolyloxy)acetamide, is reported to target Choline/ethanolaminephosphotransferase 1 with an IC50 of 1,100 nM [2]. This 1000-fold difference in target and potency profile underscores that even within the same core class, small structural modifications lead to vastly different biological outcomes, highlighting the unique potential of the specific 5-chloro-7-carbamate substitution.

Kynurenine Monooxygenase (KMO) Neuroinflammation Acute Pancreatitis

Synthetic Utility and Purity Benchmarking: tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate vs. Market Standard

For procurement purposes, tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate is available with a specified purity of 98% from multiple vendors, aligning with industry standards for research-grade intermediates . This established purity benchmark is crucial for ensuring reproducibility in synthetic and biological applications. While not a direct comparator, a related compound, 2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile, is also available, but its distinct functional groups (methylthio and acetonitrile) present different reactivity profiles . The 98% purity specification of the target compound provides a reliable quality metric for purchasing decisions.

Chemical Synthesis Quality Control Procurement

High-Impact Research and Development Applications for tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate (CAS 1356111-25-5)


Synthesis of Novel Kynurenine Monooxygenase (KMO) Inhibitors

The 5-chlorobenzo[d]oxazole core of this compound is a key scaffold for developing KMO inhibitors, a target implicated in acute pancreatitis and neurodegenerative disorders [1]. The Boc-protected amine group serves as a convenient synthetic handle for introducing diverse functionalities, enabling the construction of focused compound libraries for SAR studies.

Late-Stage Functionalization in Medicinal Chemistry

With a calculated LogP of 3.8282 and a TPSA of 64.36 Ų , this compound is well-suited for optimizing the physicochemical properties of drug candidates. Its use in late-stage functionalization can modulate lipophilicity and polarity, which are critical for achieving favorable ADME profiles without the need for extensive de novo synthesis.

Building Block for Targeted Protein Degraders (PROTACs)

The 7-amino-benzoxazole moiety, following Boc-deprotection, can act as a linker attachment point or a functional group in the design of bifunctional molecules like PROTACs. The presence of the chlorine atom at the 5-position may also contribute to binding affinity and selectivity for the E3 ligase or the target protein of interest.

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